Bis(2,3-epoxypropyl) adipate

Description

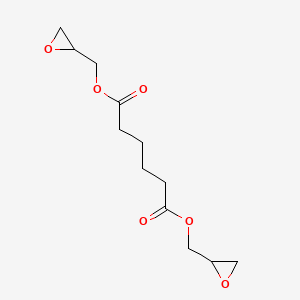

Structure

3D Structure

Properties

IUPAC Name |

bis(oxiran-2-ylmethyl) hexanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O6/c13-11(17-7-9-5-15-9)3-1-2-4-12(14)18-8-10-6-16-10/h9-10H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBWLNCUTNDKMPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)COC(=O)CCCCC(=O)OCC2CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80950216 | |

| Record name | Bis[(oxiran-2-yl)methyl] hexanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80950216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2754-17-8 | |

| Record name | 1,6-Bis(2-oxiranylmethyl) hexanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2754-17-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(2,3-epoxypropyl) adipate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002754178 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis[(oxiran-2-yl)methyl] hexanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80950216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(2,3-epoxypropyl) adipate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.549 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Direct Synthesis Routes to Bis(2,3-epoxypropyl) Adipate (B1204190)

The primary route for synthesizing Bis(2,3-epoxypropyl) adipate, also known as diglycidyl adipate, involves the reaction between a precursor adipate and an epoxy-functionalizing agent. nih.gov The core of this synthesis is the formation of two glycidyl (B131873) ester linkages at either end of the adipate backbone.

The formation of the glycidyl ester from the carboxylic acid and epichlorohydrin (B41342) proceeds via two main steps:

Ring-Opening: The first step is the catalyzed addition of the carboxylic acid to epichlorohydrin. The catalyst, often a quaternary ammonium (B1175870) salt like tetramethylammonium (B1211777) chloride (TMAC), activates the epichlorohydrin ring, making it susceptible to nucleophilic attack by the carboxylate anion. researchgate.net This acidolysis (ring-opening) reaction results in the formation of a chlorohydrin ester intermediate, specifically 1-chloro-3-(hydroxy)propan-2-yl adipate derivatives. researchgate.net

Dehydrochlorination (Ring-Closure): The second step involves the ring-closure of the chlorohydrin intermediate. This is achieved by treating the intermediate with a base, such as sodium hydroxide (B78521). The base removes the acidic proton from the hydroxyl group, and the resulting alkoxide attacks the carbon atom bearing the chlorine, displacing the chloride ion in an intramolecular Williamson ether synthesis. This process, known as dehydrochlorination, forms the desired epoxide ring and yields this compound. researchgate.net

The formation of glycidyl esters is a known reaction pathway, particularly in the context of food processing where they can form as contaminants in vegetable oils at high temperatures from di- and monoacylglycerols. sciendo.com

Precursor Chemistry and Reactant Optimization Studies

The key precursors for the synthesis of this compound are adipic acid and an epoxy precursor, typically epichlorohydrin. prepchem.comguidechem.com The efficiency and yield of the synthesis are highly dependent on optimizing reaction conditions such as temperature, catalyst concentration, and reactant molar ratios.

Research on the synthesis of analogous glycidyl esters like 2,3-epoxypropyl neodecanoate (EPDA) provides valuable insights into process optimization. researchgate.net Key findings that can be extrapolated to the synthesis of this compound include:

Catalyst Effect: Quaternary ammonium salts are effective catalysts for the initial acidolysis reaction. researchgate.net

Temperature Control: Maintaining an optimal temperature range (e.g., 70-90°C) is crucial. researchgate.net Lower temperatures can lead to excessively long reaction times, while higher temperatures can promote the formation of byproducts like dichloropropanol, reducing the effective utilization of the epichlorohydrin. researchgate.net

Molar Ratio: The molar ratio of epichlorohydrin to the dicarboxylic acid is a critical parameter. Using a slight excess of epichlorohydrin can help drive the reaction to completion, but a large excess can complicate purification and increase costs. researchgate.net

Alkali Treatment: A two-step alkali treatment during the ring-closure phase can significantly reduce the processing time and improve the final product yield by minimizing hydrolysis of the epoxide ring. researchgate.net

Table 1: Reactant Optimization Parameters (Based on Analogous Glycidyl Ester Synthesis)

| Parameter | Condition | Rationale |

|---|---|---|

| Catalyst | Tetramethylammonium chloride (TMAC) | Efficiently catalyzes the ring-opening of epichlorohydrin by the carboxylic acid. researchgate.net |

| Temperature | 70-90 °C | Balances reaction rate while minimizing side reactions and byproduct formation. researchgate.net |

| Reactant Ratio | Slight excess of Epichlorohydrin | Ensures high conversion of the carboxylic acid. researchgate.net |

| Ring Closure | Two-step alkali addition | Improves yield and reduces treatment time by controlling the pH and minimizing epoxide hydrolysis. researchgate.net |

Chemical Modifications and Functionalization Strategies

The two epoxy groups of this compound are highly reactive functional groups, making the molecule a versatile building block for further chemical modifications and polymer synthesis. The reactivity is dominated by the ring strain of the oxirane ring, which readily undergoes ring-opening polymerization or step-growth polymerization with various nucleophiles and curing agents. acs.org

Common functionalization strategies involve reacting the epoxy groups with:

Amines: Primary and secondary amines are common curing agents for epoxy resins. The reaction involves the nucleophilic attack of the amine on one of the carbon atoms of the epoxy ring, leading to a β-hydroxy amine. This is a key reaction in the formation of epoxy thermosets. A reaction between this compound and 4-hydroxy-2,2,6,6-tetramethylpiperidine has been documented. prepchem.com

Anhydrides: Carboxylic acid anhydrides can also be used as curing agents, reacting with the epoxy and hydroxyl groups to form ester linkages, creating a cross-linked polyester (B1180765) network.

Thiols: Similar to amines, thiols can open the epoxy ring to form β-hydroxy thioethers.

Alcohols: In the presence of catalysts, alcohols can react with the epoxy groups. This reaction is utilized when this compound is used as a reactive diluent or compatibilizer in polymer blends, where it can react with hydroxyl-terminated polymers like poly(lactic acid) (PLA). nih.gov

These reactions allow this compound to be used as a crosslinker, a chain extender in polyesters like PLA and poly(butylene adipate-co-terephthalate) (PBAT), and a monomer for the synthesis of various polymers. mdpi.comnih.govresearchgate.net

Comparative Analysis with Related Bis(epoxypropyl) Compounds

The properties of this compound can be better understood by comparing it with other diepoxide compounds.

Bis(2,3-epoxypropyl) cyclohex-4-ene-1,2-dicarboxylate (CAS No. 21544-03-6) is a cycloaliphatic epoxy resin. chemdad.com Like this compound, it features two glycidyl ester groups and is used in the formulation of epoxy resins. guidechem.comgoogle.com However, the nature of the dicarboxylate backbone—a rigid cyclohexene (B86901) ring versus a flexible linear aliphatic chain—leads to significant differences in their properties and applications.

Table 2: Comparative Analysis of Diepoxide Compounds

| Property | This compound | Bis(2,3-epoxypropyl) cyclohex-4-ene-1,2-dicarboxylate |

|---|---|---|

| CAS Number | 2754-17-8 nih.gov | 21544-03-6 chemdad.com |

| Molecular Formula | C₁₂H₁₈O₆ nih.gov | C₁₄H₁₈O₆ |

| Molecular Weight | 258.27 g/mol nih.gov | 282.29 g/mol |

| Backbone Structure | Linear, Aliphatic (from Adipic Acid) | Cyclic, Alicyclic (from 4-Cyclohexene-1,2-dicarboxylic acid) |

| Typical Appearance | Clear, colorless liquid lookchem.com | Colorless to light yellow clear liquid chemdad.com |

| Key Feature | Provides flexibility to cured resins | Provides rigidity, higher thermal resistance, and weatherability to cured resins |

The flexible hexanedioate chain of this compound imparts greater flexibility and a lower glass transition temperature (Tg) to the resulting cured polymer network. This makes it suitable as a reactive diluent or a flexibilizer in epoxy formulations. In contrast, the rigid, cyclic structure of Bis(2,3-epoxypropyl) cyclohex-4-ene-1,2-dicarboxylate contributes to higher thermal stability, improved mechanical strength, and better resistance to UV degradation in the final thermoset. acs.org The choice between these two compounds depends on the desired balance of properties, such as flexibility, toughness, and thermal performance, for a specific application. google.com

Table 3: List of Chemical Compounds

| Compound Name | CAS Number |

|---|---|

| This compound | 2754-17-8 |

| Adipic acid | 124-04-9 |

| Epichlorohydrin | 106-89-8 |

| Glycidol | 556-52-5 |

| Sodium hydroxide | 1310-73-2 |

| Tetramethylammonium chloride | 75-57-0 |

| Bis(2,3-epoxypropyl) cyclohex-4-ene-1,2-dicarboxylate | 21544-03-6 |

| 4-hydroxy-2,2,6,6-tetramethylpiperidine | 2226-96-2 |

| Poly(lactic acid) | 26100-51-6 |

| Poly(butylene adipate-co-terephthalate) | 55231-08-8 |

Tris(2,3-epoxypropyl) Isocyanurate Analogues

Tris(2,3-epoxypropyl) isocyanurate (TGIC) is a significant trifunctional epoxy compound, primarily utilized as a crosslinking agent for polyester-based powder coatings. who.int Its synthesis and chemical transformations are well-documented, and it serves as a key precursor for various analogues.

The primary industrial synthesis of TGIC involves the reaction of cyanuric acid with an excess of epichlorohydrin. patsnap.comnih.govgoogle.com This reaction typically proceeds in the presence of a catalyst, such as an organic base or a phase transfer catalyst like benzyl (B1604629) trimethyl ammonium chloride, to form a trichlorohydrin derivative of cyanuric acid. google.comgoogle.com Subsequent dehydrohalogenation of this intermediate, often using an alkali metal hydroxide like sodium hydroxide, yields TGIC. google.com The process requires careful control of temperature to prevent unwanted side reactions and polymerization, with distillation under vacuum employed to remove excess epichlorohydrin. google.com

A notable characteristic of TGIC is the existence of two diastereomeric racemates, designated as α-TGIC (RRS/SSR configuration) and β-TGIC (RRR/SSS configuration), which arise from the three chiral carbon atoms in the molecule. google.comresearchgate.net These isomers exhibit different physical properties, particularly melting points and solubility. The β-isomer has a higher melting point (around 150-156°C) and is significantly less soluble in organic solvents compared to the α-isomer (melting point around 95-100°C). google.com Standard synthesis methods typically yield a mixture of approximately 75% α-isomer and 25% β-isomer. google.com Processes have been developed to increase the proportion of the more soluble α-isomer, which involves crystallization techniques to separate the less soluble β-form. google.comgoogle.com

The chemical transformations of TGIC are dominated by the high reactivity of its three epoxy groups. These groups readily react with nucleophiles such as carboxylic acids, amines, alcohols, and phenols, making TGIC an effective crosslinker. who.intchemicalland21.com This reactivity is fundamental to its primary application in curing carboxyl-functional polyester resins for powder coatings, where it forms a dense, three-dimensional network structure upon heating. who.intchemicalland21.com The crosslinking reaction imparts excellent thermal stability, weather resistance, and mechanical properties to the final coating. chemicalland21.com TGIC can also undergo homopolymerization when heated, particularly above 120°C, or in the presence of catalysts, which can sometimes be violent. nih.govchemicalland21.com

Beyond its use as a crosslinker, TGIC serves as a starting material for the synthesis of various analogues. For instance, it can be reacted with carbon disulfide to produce tris(1,3-oxathiolane-2-thion-5-ylmethyl)isocyanurate compounds, which are themselves precursors to trithiol isocyanurate derivatives. google.com These transformations open pathways to novel polymers and materials with different functionalities. Another example involves the reaction of TGIC with fatty acids, such as ricinoleic acid, palmitic acid, or oleic acid, to create adducts that can then be grafted onto other polymers like PVC, effectively creating self-plasticized materials. acs.org Furthermore, TGIC can react with amines, like melamine, in a Mannich-type coupling reaction to form covalent organic polymer networks (COPNs), which can be used to create hybrid materials, for example, by embedding gold nanoparticles. selcuk.edu.tr

Table 1: Synthetic Parameters for Tris(2,3-epoxypropyl) isocyanurate (TGIC)

| Parameter | Details | Source(s) |

|---|---|---|

| Reactants | Cyanuric acid, Epichlorohydrin | patsnap.com, nih.gov, google.com |

| Catalyst | Organic base, Phase transfer catalyst (e.g., Benzyl trimethyl ammonium chloride) | , google.com, google.com |

| Intermediate | Trichlorohydrin derivative of cyanuric acid | , google.com |

| Dehydrohalogenating Agent | Alkali metal hydroxide (e.g., Sodium hydroxide) | , google.com |

| Key Process Conditions | Reaction temperature control (e.g., 75-110°C for initial reaction, 30-50°C for dehydrohalogenation), Vacuum distillation to remove excess epichlorohydrin | google.com, google.com |

Bis[3,4-epoxycyclohexylmethyl] Adipate (BECHMA) and Related Cycloaliphatic Epoxides

Bis[3,4-epoxycyclohexylmethyl] adipate (BECHMA) is a prominent member of the cycloaliphatic epoxy resin family, distinguished by its aliphatic, saturated ring structures. tetrawill.com These resins generally exhibit superior UV stability and resistance to yellowing compared to their aromatic counterparts. tetrawill.com

The synthesis of BECHMA and related cycloaliphatic epoxides is typically achieved through the epoxidation of their corresponding cycloalkene precursors. For BECHMA, the precursor is di(2-cyclohexenyl) adipate. google.com The epoxidation is commonly carried out using peroxy acids, such as peracetic acid. ijirset.com An alternative and milder method involves oxidation with hydrogen peroxide in the presence of a base and acetonitrile, which avoids the formation of acidic byproducts. google.com This method is applicable to a wide range of cycloalkene esters. google.com

The synthesis of other cycloaliphatic epoxides follows similar principles. For example, the widely used 3,4-epoxycyclohexylmethyl-3',4'-epoxycyclohexane carboxylate (often referred to by the trade name ERL-4221) is synthesized by the epoxidation of 3-cyclohexenylmethyl-3-cyclohexenecarboxylate. ijirset.com Novel difunctional cycloaliphatic epoxides with varied linkages have also been developed. For instance, epoxides with ether linkages, such as 3,4-epoxycyclohexylmethyl-2′,3′-epoxycyclohexyl ether and bis(2,3-epoxycyclohexyl) ether, are synthesized by the epoxidation of their respective dicycloolefin precursors. researchgate.net Similarly, a difunctional epoxide with a direct carbon-carbon bond, di(2,3-epoxycyclohexane), is prepared from its corresponding dicycloolefin. researchgate.net Researchers have also synthesized trifunctional cycloaliphatic epoxy resins, for instance, from dicyclopentadiene (B1670491) (DCPD), to create polymers with high rigidity and thermal stability. cnrs.fr Furthermore, biomass-based materials like furfural (B47365) can be used to synthesize degradable cycloaliphatic epoxy resins containing acetal (B89532) linkages. rsc.org

The primary chemical transformation for BECHMA and other cycloaliphatic epoxides is cationic polymerization, which is initiated by photoinitiators or thermal initiators. rsc.orgresearchgate.net Photoinitiated cationic polymerization, often referred to as UV curing, is a common method for these resins. mdpi.com The process is initiated by the photolysis of a photoinitiator, such as a diaryliodonium salt, which generates a strong Brønsted acid upon exposure to UV light. mdpi.com This acid then initiates the ring-opening polymerization of the epoxy groups. researchgate.net A key feature of this process is the "dark cure" phenomenon, where the polymerization continues even after the UV light source is removed, as the generated acid remains active. researchgate.net

The reactivity and curing behavior of cycloaliphatic epoxides can be influenced by their molecular structure and the formulation components. For example, the presence of an ester group in the molecule can affect the polymerization kinetics. ijirset.com The addition of other cyclic ethers, like oxetanes, to the formulation can significantly enhance the polymerization rate and conversion of cycloaliphatic epoxides. rsc.org Polyols can also be incorporated as chain transfer agents, which can modify the network structure and physical properties of the cured resin. researchgate.net While highly reactive towards acids, cycloaliphatic epoxides show lower reactivity towards nucleophilic curing agents like amines compared to conventional bisphenol A-based epoxy resins. core.ac.uk

Table 2: Comparison of Properties for Cured Cycloaliphatic Epoxy Resins

| Epoxy Resin | Curing Agent | Glass Transition Temperature (Tg) | Key Findings | Source(s) |

|---|---|---|---|---|

| Bis[3,4-epoxycyclohexylmethyl] adipate (BECHMA) | Pentaerythritol ethoxylate | Not specified | Reaction with polyol reduces epoxy value, indicating network formation. | google.com |

| 3,4-epoxycyclohexylmethyl-3',4'-epoxycyclohexane carboxylate (ERL-4221) | Hexahydro-4-methylphthalic anhydride (B1165640) (HMPA) | ~137-191°C (varies with catalyst) | Tg is highly dependent on the presence and type of catalyst. | researchgate.net |

| 3,4-epoxycyclohexylmethyl-2′,3′-epoxycyclohexyl ether | Hexahydro-4-methylphthalic anhydride (HMPA) | 162°C | Shows higher Tg, storage modulus, and lower coefficient of thermal expansion compared to ERL-4221. | researchgate.net, researchgate.net |

| Bis(2,3-epoxycyclohexyl) ether | Hexahydro-4-methylphthalic anhydride (HMPA) | Not specified | Cured polymer exhibits higher Tg and storage modulus than ERL-4221. | researchgate.net |

| Di(2,3-epoxycyclohexane) | Hexahydro-4-methylphthalic anhydride (HMPA) | Not specified | Cured polymer shows higher Tg and storage modulus than ERL-4221. | researchgate.net |

| Trifunctional epoxy from Dicyclopentadiene | Hexahydrophthalic anhydride (HHPA) | No Tg observed (highly crosslinked) | Exhibits lower thermal degradation temperature but much higher char yield compared to ERL-4221. | cnrs.fr |

| Acetal-containing epoxy from Furfural | Not specified | Similar to ERL-4221 | Shows higher mechanical modulus and is degradable in acidic aqueous solution. | rsc.org |

Polymerization Mechanisms and Network Formation Dynamics

Epoxy Ring-Opening Polymerization Mechanisms

The inherent ring strain of the epoxide ring in Bis(2,3-epoxypropyl) adipate (B1204190) makes it susceptible to ring-opening polymerization. acs.org This process can proceed through either cationic or anionic pathways, leading to the formation of polyether chains.

Cationic polymerization of epoxides is initiated by a Brønsted or Lewis acid, which protonates or coordinates to the oxygen atom of the epoxy ring, respectively. This activation makes the ring more susceptible to nucleophilic attack. sacredheart.edu The propagation step involves the nucleophilic attack of a monomer's epoxy oxygen on an activated, propagating oxonium ion. sacredheart.eduacs.org This process typically occurs via an SN2 mechanism. acs.org

The general mechanism for the photoinitiated cationic ring-opening polymerization of epoxides using a diaryliodonium salt photoinitiator is a well-established example. acs.org Under irradiation, the photoinitiator generates a superacid that protonates the epoxy ring, initiating polymerization. tandfonline.com The presence of hydroxyl groups can sometimes have a beneficial effect on the rate of cationic photopolymerization. researchgate.net

Key factors influencing cationic polymerization include the monomer structure and the reaction conditions. acs.org For instance, the polymerization of cycloaliphatic epoxides proceeds via a trans-nucleophilic attack, resulting in a specific stereochemistry of the polymer chain. acs.org

Anionic ring-opening polymerization of epoxides is initiated by strong nucleophiles, such as alkoxides or hydroxides. libretexts.orglibretexts.org The initiator attacks one of the carbon atoms of the epoxy ring, leading to ring-opening and the formation of an alkoxide propagating species. libretexts.orglibretexts.org This process results in the formation of a polyether chain through the sequential addition of monomer units. libretexts.org

This type of polymerization is particularly effective for producing poly(ethylene oxide) and poly(propylene oxide) on an industrial scale. researchgate.net The reaction of polymeric organolithium compounds with diepoxides has been shown to be an efficient method for creating functionalized polymers. acs.org For example, the reaction of poly(styryl)lithium with 1,3-butadiene (B125203) diepoxide results in a dihydroxyl-functionalized polystyrene with a narrow molecular weight distribution. acs.org

The anionic polymerization of epoxides can be controlled to produce well-defined polymer architectures, including linear and star-shaped polymers. acs.orgrsc.org The choice of initiator and reaction conditions can influence the rate of polymerization and the occurrence of potential side reactions. researchgate.net

Step-Growth Polymerization Processes

In contrast to chain-growth polymerization, step-growth polymerization involves the reaction between functional groups of monomers to form dimers, trimers, and eventually long polymer chains. libretexts.org For epoxy resins like Bis(2,3-epoxypropyl) adipate, this typically occurs when a curing agent with active hydrogen atoms, such as an amine or an anhydride (B1165640), is used. libretexts.orgresearchgate.net

The reaction between an epoxy group and a primary amine, for instance, involves a nucleophilic attack of the amine on the epoxy ring, leading to the formation of a secondary amine and a hydroxyl group. mdpi.com This newly formed secondary amine can then react with another epoxy group, creating a tertiary amine and another hydroxyl group, which serves as a branch point in the developing polymer network. mdpi.com This process is a classic example of polyaddition, where no small molecules are eliminated. libretexts.org

The synthesis of epoxy resins often begins with the reaction of monomers like epichlorohydrin (B41342) and bisphenol A to form a prepolymer. youtube.com This prepolymer, which contains reactive epoxy groups, can then be crosslinked in a subsequent step-growth polymerization process to form a rigid, three-dimensional network. youtube.com

Crosslinking and Curing Chemistry of this compound Systems

The transformation of liquid this compound into a solid, thermoset material is achieved through crosslinking, commonly referred to as curing. This process involves the chemical reaction of the epoxy groups with a curing agent, leading to the formation of a highly crosslinked, three-dimensional network. nih.gov The properties of the final cured material are highly dependent on the type of curing agent used and the curing conditions.

Amines are one of the most common types of curing agents for epoxy resins. researchgate.net The curing mechanism involves the nucleophilic addition of the amine's active hydrogen atoms to the epoxy ring. dtu.dk Primary amines have two active hydrogens and can therefore react with two epoxy groups, while secondary amines have one active hydrogen and can react with one epoxy group. mdpi.com

The reaction between a primary amine and an epoxy group forms a secondary amine and a hydroxyl group. mdpi.com The secondary amine can then react with another epoxy group to form a tertiary amine and another hydroxyl group. mdpi.com This series of reactions leads to the formation of a crosslinked network. researchgate.net The hydroxyl groups generated during the reaction can catalyze further epoxy-amine reactions, a phenomenon known as autocatalysis. nih.gov The presence of an alcohol can also catalyze the reaction. researchgate.net The curing temperature can influence the reaction rates and the final network structure. acs.org

| Amine Type | Reaction with Epoxy | Product | Effect on Network |

| Primary Amine | Reacts with two epoxy groups | Secondary amine, then tertiary amine | Chain extension and crosslinking |

| Secondary Amine | Reacts with one epoxy group | Tertiary amine | Crosslinking |

| Tertiary Amine | Can catalyze epoxy homopolymerization | - | Promotes etherification |

This table summarizes the general reactions of different amine types with epoxy groups during the curing process.

Acid anhydrides are another important class of curing agents for epoxy resins, often used in applications requiring high thermal and chemical resistance. polymerinnovationblog.com The curing mechanism with anhydrides is more complex than with amines and typically requires elevated temperatures and often a catalyst. polymerinnovationblog.com

The uncatalyzed reaction is thought to be initiated by the reaction of a hydroxyl group (present as an impurity or on the epoxy resin backbone) with the anhydride ring to form a monoester with a carboxylic acid group. polymerinnovationblog.com This carboxylic acid then reacts with an epoxy group to form an ester linkage and a new hydroxyl group, which can then react with another anhydride ring, propagating the reaction. mdpi.comresearchgate.net

In the presence of a tertiary amine catalyst, the mechanism is different. The tertiary amine can react with the epoxy group to form a zwitterion, which then reacts with the anhydride. researchgate.netresearchgate.net Alternatively, the tertiary amine can activate the anhydride. researchgate.net The reaction proceeds through the formation of ester linkages. researchgate.net The stoichiometry of anhydride to epoxy is a critical factor influencing the final properties, with less than the theoretical amount often being optimal. polymerinnovationblog.com

| Curing Condition | Initiation Step | Propagation Step |

| Uncatalyzed | Hydroxyl group opens anhydride ring to form a carboxylic acid. polymerinnovationblog.com | Carboxylic acid reacts with epoxy to form an ester and a new hydroxyl group. mdpi.comresearchgate.net |

| Tertiary Amine Catalyzed | Tertiary amine reacts with epoxy or anhydride. researchgate.netresearchgate.net | Anionic species propagates by reacting with epoxy and anhydride groups. researchgate.net |

This table outlines the key steps in the anhydride curing of epoxy resins under different conditions.

Reaction Kinetics and Thermodynamic Studies of Curing

The study of reaction kinetics and thermodynamics is essential for understanding and controlling the curing process of this compound. Techniques like Differential Scanning Calorimetry (DSC) are widely used to monitor the heat flow associated with the exothermic curing reaction, providing valuable data on the rate and extent of conversion. acs.org

Isothermal Curing Kinetics Analysis

Isothermal curing involves maintaining a constant temperature and monitoring the reaction progress over time. The rate of conversion (α) can be described by kinetic models that often account for autocatalytic behavior, where a product of the reaction (e.g., a hydroxyl group) acts as a catalyst for subsequent reactions. researchgate.netmdpi.com

A common approach to modeling isothermal curing kinetics is the use of phenomenological models, such as the Kamal equation, which incorporates both an n-th order reaction term and an autocatalytic term. researchgate.net The analysis of isothermal DSC data allows for the determination of kinetic parameters like the reaction rate constants and reaction orders. mdpi.com

Table 1: Hypothetical Isothermal Curing Kinetic Data for this compound

| Curing Temperature (°C) | Time to 50% Conversion (min) | Initial Rate of Conversion (α/min) | Autocatalytic Rate Constant (k₂) |

| 120 | 25 | 0.025 | 0.08 |

| 130 | 15 | 0.040 | 0.12 |

| 140 | 8 | 0.075 | 0.20 |

| 150 | 4 | 0.150 | 0.35 |

Dynamic Curing Reaction Rates

The analysis of dynamic DSC data can be performed using various model-free isoconversional methods, such as the Flynn-Wall-Ozawa or Kissinger methods, to determine the activation energy of the curing reaction as a function of conversion. researchgate.net

Table 2: Hypothetical Dynamic Curing Reaction Rate Data for this compound

| Heating Rate (°C/min) | Onset Temperature (°C) | Peak Exotherm Temperature (°C) | Total Heat of Reaction (J/g) |

| 5 | 115 | 135 | 420 |

| 10 | 125 | 148 | 415 |

| 15 | 132 | 157 | 410 |

| 20 | 140 | 165 | 405 |

Determination of Curing Activation Energies

The activation energy (Ea) is a crucial kinetic parameter that quantifies the temperature sensitivity of the curing reaction. It can be determined from both isothermal and dynamic DSC experiments. mdpi.com Isoconversional methods are particularly useful as they can reveal changes in the reaction mechanism through variations in the activation energy with the degree of conversion. mdpi.com A lower activation energy implies that the curing reaction can proceed at a faster rate at a given temperature. acs.org

For example, the Kissinger method allows for the calculation of the activation energy from the variation of the peak exotherm temperature with different heating rates. The Flynn-Wall-Ozawa method provides the activation energy as a function of conversion.

Table 3: Hypothetical Curing Activation Energies for this compound with Different Catalysts

| Catalyst System | Activation Energy (kJ/mol) (Kissinger Method) | Activation Energy at α=0.5 (kJ/mol) (Flynn-Wall-Ozawa) |

| Tertiary Amine | 65 | 62 |

| Imidazole Derivative | 58 | 55 |

| Photo-initiator (UV-cured) | 50 | 48 |

Elucidation of Network Architecture and Crosslink Density Evolution

The final properties of the cured this compound, such as its mechanical strength, thermal stability, and chemical resistance, are directly governed by the architecture of the polymer network and its crosslink density. The network architecture refers to the arrangement of the polymer chains and the distribution of crosslinks.

The evolution of the network architecture begins with the formation of linear and branched polymer chains at the initial stages of the reaction. As the reaction proceeds, the molecular weight increases, leading to a critical point known as the gel point, where a continuous network is formed. acs.orgmdpi.com Beyond the gel point, the crosslink density continues to increase until the reaction is complete or vitrification occurs.

The crosslink density, which is the number of crosslinks per unit volume, is a key parameter that influences the material's properties. A higher crosslink density generally leads to a more rigid material with a higher glass transition temperature (Tg), increased modulus, and improved resistance to solvents. acs.org However, very high crosslink densities can also lead to brittleness. googleapis.com

Techniques such as dynamic mechanical analysis (DMA) can be used to probe the network structure by measuring the viscoelastic properties of the material as a function of temperature. ceon.rsresearchgate.net The storage modulus in the rubbery plateau region, above the glass transition temperature, is directly related to the crosslink density. Swelling experiments, where the cured polymer is immersed in a suitable solvent, can also provide an estimation of the crosslink density.

The chemical structure of the diepoxide and the curing agent, as well as the curing conditions, all influence the final network architecture and crosslink density. The flexibility of the adipate chain in this compound will influence the mobility of the network and its final properties compared to more rigid epoxy monomers.

Integration and Application in Advanced Polymer and Composite Systems

Role as a Crosslinking Agent in Polymer Matrices

As a diepoxide, Bis(2,3-epoxypropyl) adipate (B1204190) can react with various curing agents to form a three-dimensional network structure, a fundamental characteristic of thermosetting polymers. This crosslinking ability is pivotal in defining the final properties of the material.

Modulation of Polymer Mechanical Response

The incorporation of Bis(2,3-epoxypropyl) adipate as a crosslinking agent significantly influences the mechanical behavior of the resulting polymer. The flexible nature of its aliphatic chain introduces a degree of freedom within the polymer network. This flexibility can enhance properties such as impact strength and toughness, mitigating the inherent brittleness often found in highly crosslinked epoxy resins. googleapis.com The extent of this modulation is dependent on the concentration of the adipate and the nature of the primary epoxy resin and curing agent.

Engineering Thermoset Material Characteristics

The use of this compound allows for the precise engineering of thermoset material characteristics. By adjusting the ratio of the flexible adipate crosslinker to more rigid aromatic epoxy resins, formulators can tailor properties like the glass transition temperature (Tg), tensile strength, and elongation at break. For instance, increasing the content of this compound generally leads to a decrease in Tg and modulus while increasing the elongation and flexibility of the cured material. This adaptability makes it a valuable component in applications requiring specific performance attributes.

Utilization as a Reactive Diluent

In many polymer formulations, particularly for coatings and adhesives, controlling the viscosity of the uncured resin is crucial for application and processing. This compound serves as a reactive diluent, reducing the viscosity of high-viscosity epoxy resins, such as those based on bisphenol A diglycidyl ether (DGEBA). alfa-chemical.comgoogle.com Unlike non-reactive diluents, it becomes an integral part of the polymer network upon curing, which can minimize the negative impact on the final mechanical properties. specialchem.com

Formulations in Coatings Technology

In coatings technology, a lower viscosity allows for higher solids content, reduced solvent emissions, and improved wetting of the substrate. google.com The use of this compound as a reactive diluent facilitates the formulation of high-performance, low-VOC (Volatile Organic Compound) coatings. google.com The adipate's contribution to flexibility can also enhance the chip resistance and durability of the final coating.

Applications in Adhesive Compositions

For adhesive applications, proper flow and wetting of the bonding surfaces are paramount for achieving strong adhesion. specialchem.com this compound reduces the viscosity of adhesive formulations, ensuring better penetration into porous substrates and a more uniform bond line. google.com Its reactive nature ensures that it contributes to the cohesive strength of the cured adhesive. specialchem.com

Reactive Compatibilization in Polymer Blends

Polymer blending is a common strategy to achieve a desirable balance of properties from different polymers. However, many polymers are immiscible, leading to blends with poor phase morphology and weak interfacial adhesion. dtic.mil Reactive compatibilization is a technique used to improve the compatibility of such blends.

In this context, the epoxy groups of this compound can react with functional groups (e.g., carboxyl or hydroxyl groups) present on different polymer chains at the interface during melt processing. mdpi.com This in-situ formation of graft copolymers at the interface strengthens the adhesion between the phases, leading to a finer and more stable morphology and, consequently, improved mechanical properties of the blend. dtic.milmdpi.com For example, it can be used to improve the compatibility and toughness of blends of biodegradable polyesters like polylactic acid (PLA) with other polymers. mdpi.comresearchgate.net

Interfacial Modification in Poly(lactic acid) Blends

Poly(lactic acid) (PLA) is a leading biodegradable polymer, but its inherent brittleness and low toughness limit its applications. mdpi.comnih.gov To overcome these limitations, PLA is often blended with flexible polymers like poly(butylene adipate-co-terephthalate) (PBAT). mdpi.comresearchgate.net However, PLA and PBAT are largely immiscible, leading to blends with poor interfacial adhesion and, consequently, suboptimal mechanical properties. mdpi.comresearchgate.net

This compound can act as a reactive compatibilizer or chain extender in these blends. The epoxy groups of the adipate can react with the terminal carboxyl and hydroxyl groups of both PLA and PBAT chains. scirp.orgrug.nl This reaction, which often occurs during melt processing, forms covalent bonds across the interface between the two polymer phases. This process effectively "stitches" the polymer chains together, leading to a more stable morphology and improved stress transfer between the PLA and PBAT phases. researchgate.net Multifunctional epoxy chain extenders have been widely used in polyesters to enhance properties by increasing molecular weight and creating branched structures. rug.nl The use of such reactive agents can significantly reduce the size of the dispersed phase in the blend, leading to a finer and more uniform morphology. mdpi.comresearchgate.net

Enhancement of Interfacial Adhesion and Morphology

The effectiveness of a polymer composite or blend heavily relies on the strength of the adhesion between its constituent phases. nih.govsemanticscholar.org Weak interfacial adhesion leads to poor stress transfer, delamination, and premature failure. This compound enhances interfacial adhesion through chemical bonding. In PLA/PBAT blends, for instance, the reaction of the epoxy groups creates a compatibilized interface, which becomes less distinct and more capable of transferring stress. mdpi.comresearchgate.net This improved adhesion is visibly confirmed by morphological studies, such as scanning electron microscopy, which show a reduction in the size of the dispersed polymer domains and a "fuzzy" or less defined interface, indicative of strong interaction. mdpi.comresearchgate.net

The result of this enhanced interfacial adhesion is a significant improvement in the mechanical properties of the blend. Research has shown that the addition of epoxy-functionalized compatibilizers can lead to a remarkable increase in elongation at break and toughness, transforming the otherwise brittle PLA into a more ductile and resilient material. mdpi.comresearchgate.net

Table 1: Effect of Epoxy-Functionalized Compatibilizer on PLA/PBAT Blend Morphology

| Property | Uncompatibilized PLA/PBAT Blend | Compatibilized PLA/PBAT Blend |

| Dispersed Phase Size | Large, coarse domains (>2.8 µm) researchgate.net | Significantly smaller domains (<0.4 µm) mdpi.com |

| Interface | Clear, smooth, and well-defined mdpi.comresearchgate.net | Diffuse and indistinct ("fuzzy") researchgate.net |

| Adhesion | Poor, weak van der Waals forces nih.gov | Strong, covalent bonding researchgate.net |

| Failure Mechanism | Interfacial debonding nih.gov | Cohesive failure, improved stress transfer |

Development of High-Performance Epoxy Resins

While traditionally used as a modifier, this compound also serves as a building block for new epoxy resin systems, particularly those designed to be free of aromatic compounds like Bisphenol A (BPA).

Design of Non-Aromatic Epoxy Systems

There is a growing demand for epoxy resins derived from non-aromatic, and often bio-based, sources to address concerns about the potential health and environmental impacts of traditional resins. mdpi.com this compound, which can be synthesized from adipic acid, is a key component in this field. researchgate.net Adipic acid itself is recognized as a platform chemical that can be produced from biomass. rsc.org

These aliphatic epoxy resins, derived from linear dicarboxylic acids like adipic acid, offer a distinct set of properties compared to their aromatic counterparts. researchgate.net They are characterized by low viscosity, which is a significant advantage for processing techniques like infusion and resin transfer molding. researchgate.netgoogleapis.com For example, the viscosity of diglycidyl adipate is reported to be 25 mPa·s, which is substantially lower than that of conventional diglycidyl ether of bisphenol A (DGEBA). researchgate.net Cured non-aromatic systems based on this adipate can exhibit high toughness and flexibility. gantrade.comresearchgate.net

Tailoring Material Functionality through Molecular Design

The molecular structure of this compound—a flexible four-carbon aliphatic chain (from the adipate core) capped by two reactive epoxy groups—is central to its function. nih.gov This structure allows for precise tailoring of the properties of the final cured epoxy network. mdpi.comresearchgate.net

When used as a reactive diluent or co-monomer with more rigid epoxy resins, the flexible adipate backbone introduces mobility into the crosslinked network. researchgate.net This increased segmental motion can disrupt the dense, brittle network typical of highly crosslinked aromatic epoxies, resulting in a material with significantly improved toughness and elongation at break. cnrs.fr The length of the aliphatic chain in the dicarboxylic acid-derived diepoxide is a critical parameter; studies have shown that adipic acid (a C6 diacid) can provide an optimal balance of properties, including improved mechanical performance compared to resins made with shorter or longer diacids. rsc.org By adjusting the concentration of this flexible aliphatic diepoxide in a formulation, material scientists can control the crosslink density and thus fine-tune properties like the glass transition temperature (Tg), modulus, and toughness to meet the demands of specific applications. researchgate.netmdpi.com

Contributions to Composite Material Formulations

In fiber-reinforced polymer (FRP) composites, the performance is dictated not only by the properties of the fiber and the resin but critically by the interface between them. mdpi.com this compound contributes to composite formulations in several ways. Its low viscosity aids in the complete impregnation of fiber bundles, reducing the likelihood of voids and other defects that can compromise mechanical strength. googleapis.com

Furthermore, it can be used to "flexibilize" the epoxy matrix. Standard epoxy matrices used in composites are often brittle. cnrs.frresearchgate.net Incorporating a flexible aliphatic diepoxide like diglycidyl adipate can increase the fracture toughness of the matrix. gantrade.comresearchgate.net This is particularly important for applications where impact resistance is crucial. The adipate can be part of the main resin system or used as a reactive additive. google.comgoogleapis.com Its ability to react into the polymer network ensures that it does not leach out over time, providing a permanent modification of the material's properties. These flexible, non-aromatic epoxy systems are being explored for use in a variety of composite applications, from sporting goods to industrial components. gantrade.comgoogle.com

Advanced Spectroscopic and Chromatographic Characterization

Chromatographic Techniques for Molecular Weight and Compositional Analysis

Chromatographic methods are essential for separating mixtures and analyzing the molecular weight and composition of polymers.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the primary technique for analyzing the molecular weight distribution of polymers. lcms.cz When Bis(2,3-epoxypropyl) adipate (B1204190) is used as a monomer or a chain extender in polymerization, GPC is employed to characterize the resulting polymer.

The technique separates molecules based on their hydrodynamic volume in solution. Larger molecules elute from the chromatography column faster than smaller molecules. By calibrating the system with polymer standards of known molecular weight, the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the synthesized polymer can be determined. lcms.cz

GPC is crucial for verifying that a chain extension or cross-linking reaction has occurred. A successful polymerization is indicated by a shift in the GPC chromatogram to shorter retention times (higher molecular weight) compared to the starting monomer. The PDI value provides information about the breadth of the molecular weight distribution, which influences the material's mechanical properties. dtu.dk For instance, in blends of polymers like PLA and PBAT, GPC can confirm the occurrence of chain extension reactions facilitated by an epoxy-functionalized compatibilizer. nih.gov

Interactive Data Table: Illustrative GPC Data for a Polymer Synthesized with Bis(2,3-epoxypropyl) adipate

| Parameter | Description | Typical Value Range |

| Mn ( g/mol ) | Number-Average Molecular Weight | 5,000 - 50,000 |

| Mw ( g/mol ) | Weight-Average Molecular Weight | 10,000 - 100,000 |

| PDI (Mw/Mn) | Polydispersity Index | 1.5 - 3.0 |

Thermal and Dynamic Mechanical Characterization

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a fundamental thermal analysis technique used to measure the heat flow into or out of a sample as a function of temperature or time. nih.gov It is widely employed to investigate the curing reactions of epoxy resins and to characterize the thermal transitions of the cured polymer. e3s-conferences.org

The curing of Bis(2,3-epoxypropyl) adipate (B1204190) with a hardener, such as an amine or anhydride (B1165640), is an exothermic process. DSC is used to monitor this heat release to understand the reaction kinetics. mdpi.com By conducting experiments at multiple heating rates (non-isothermal scans), key kinetic parameters can be determined.

The curing process is characterized by several parameters obtained from the DSC thermogram:

Onset Temperature (T_onset): The temperature at which the curing reaction begins.

Peak Temperature (T_p): The temperature at which the reaction rate is at its maximum.

Total Heat of Reaction (ΔH_total): The total enthalpy released during the curing process, which is proportional to the total number of bonds formed. wsu.edu

The degree of cure (α) at any given time or temperature can be calculated by comparing the partial heat of reaction (ΔH(t)) to the total heat of reaction. wsu.edu

α = ΔH(t) / ΔH_total

Kinetic analysis is often performed using model-free isoconversional methods, such as the Kissinger and Ozawa-Flynn-Wall (OFW) methods, applied to data from non-isothermal DSC scans. researchgate.netnih.gov These methods allow for the calculation of the activation energy (Ea) of the curing reaction, which represents the energy barrier that must be overcome for the crosslinking reaction to occur. researchgate.net The activation energy for epoxy-amine curing reactions typically varies depending on the specific reactants and the extent of the conversion. mdpi.com

| Heating Rate (β) (°C/min) | Onset Temperature (T_onset) (°C) | Peak Temperature (T_p) (°C) | Total Heat of Reaction (ΔH_total) (J/g) |

|---|---|---|---|

| 2.5 | 125.8 | 142.3 | 485 |

| 5.0 | 134.1 | 151.8 | 492 |

| 10.0 | 143.5 | 162.5 | 490 |

| 15.0 | 150.2 | 170.1 | 488 |

Note: The data in this table is illustrative for a generic epoxy system and serves to demonstrate the type of information obtained from DSC analysis.

The linear aliphatic adipate backbone in Bis(2,3-epoxypropyl) adipate introduces flexibility and the potential for crystalline ordering in the resulting polymer network, similar to that observed in other adipate-based polyesters like poly(butylene adipate) (PBA). nih.govmdpi.com DSC is a primary tool for investigating the melting and crystallization behavior of such semi-crystalline polymers. tainstruments.comcovalentmetrology.com

The presence of crystallinity is identified by an endothermic melting peak (T_m) in the DSC heating scan. The enthalpy of fusion (ΔH_m), determined by integrating the area of the melting peak, is used to calculate the degree of crystallinity (χ_c) using the following equation: researchgate.net

χ_c (%) = (ΔH_m / ΔH_m^0) x 100

Here, ΔH_m^0 is the theoretical enthalpy of fusion for a 100% crystalline polymer.

Adipate-based polyesters can exhibit polymorphism, meaning they can crystallize into different crystal structures, commonly referred to as α and β forms. mdpi.comresearchgate.net These different forms may have distinct melting points and can undergo solid-state phase transitions during heating, which can be detected by DSC, often in conjunction with Wide-Angle X-ray Diffraction (WAXD). nih.govresearchgate.net For instance, in PBA, a β-to-α phase transition can be observed upon heating before the final melting occurs. mdpi.com

| Polymer Sample | Melting Enthalpy (ΔH_m) (J/g) | Reference Enthalpy (ΔH_m^0) (J/g) | Degree of Crystallinity (χ_c) (%) |

|---|---|---|---|

| Sample A (Slow Cooled) | 56.0 | 140 | 40.0 |

| Sample B (Quenched) | 28.0 | 140 | 20.0 |

Note: Data is representative for an adipate-based polyester (B1180765) and illustrates the calculation principle.

Thermogravimetric Analysis (TGA) for Thermal Decomposition Kinetics

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and decomposition profile of the cured this compound polymer. Key parameters derived from a TGA curve include the onset temperature of decomposition (often reported as T_5%, the temperature at which 5% weight loss occurs) and the temperature of maximum degradation rate (T_max), which corresponds to the peak of the derivative TGA (DTG) curve. nih.govresearchgate.net

The thermal degradation of epoxy resins typically occurs in one or more stages, corresponding to the breakdown of different parts of the polymer network. researchgate.netmdpi.com For an aliphatic epoxy like one derived from this compound, decomposition would involve the scission of the ester and ether linkages in the polymer backbone. osti.gov

By performing TGA scans at various heating rates, kinetic analysis of the decomposition process can be carried out using isoconversional methods, such as the Flynn-Wall-Ozawa (FWO) and Kissinger methods. nih.govscientific.net This analysis yields the activation energy of decomposition (Ea), which provides insight into the energy required to initiate the degradation of the polymer structure and can be used to predict the material's long-term thermal stability. scientific.net

| Parameter | Description | Illustrative Value |

|---|---|---|

| T_5% (°C) | Temperature at 5% mass loss | 315 °C |

| T_max (°C) | Temperature of maximum degradation rate | 375 °C |

| Char Yield at 700°C (%) | Residual mass at 700°C | 15% |

Dynamic Mechanical Analysis (DMA) and Dynamic Mechanical Thermal Analysis (DMTA)

Dynamic Mechanical Analysis is a powerful technique for characterizing the viscoelastic properties of polymeric materials. mdpi.com A small sinusoidal stress or strain is applied to a sample, and the resulting strain or stress is measured. youtube.com This allows for the determination of the storage modulus (E'), loss modulus (E''), and tan delta (tan δ) as a function of temperature, time, or frequency.

The DMA thermogram of a cured epoxy thermoset typically shows three distinct regions:

Glassy Region: At low temperatures, the material is rigid and glassy, characterized by a high storage modulus (E'). researchgate.net

Transition Region: As the temperature increases through the glass transition, there is a significant drop in the storage modulus, often by several orders of magnitude. wessexresins.co.uk

Rubbery Region: Above the glass transition, the material is in a rubbery state, characterized by a low storage modulus.

The storage modulus (E') represents the elastic response of the material and is a measure of the energy stored during deformation. netzsch.com The loss modulus (E'') represents the viscous response and is a measure of the energy dissipated as heat. netzsch.com The ratio of these two moduli is tan delta (tan δ = E''/E') , which is a measure of the material's damping capacity.

| Temperature (°C) | Region | Storage Modulus (E') (GPa) | Loss Modulus (E'') (MPa) | Tan Delta (tan δ) |

|---|---|---|---|---|

| 30 | Glassy | 3.1 | 50 | 0.016 |

| 145 | Transition (Tg) | 0.8 | 250 | 0.313 |

| 180 | Rubbery | 0.05 | 10 | 0.200 |

Note: Values are illustrative and depend heavily on the specific epoxy formulation and cure state.

DMA is considered the most sensitive method for determining the glass transition temperature (Tg) of thermoset polymers. ctherm.comcnrs.fr The Tg signifies the transition from a rigid, glassy state to a more flexible, rubbery state and is a critical parameter for defining the upper service temperature of the material. wessexresins.co.uk There are three common definitions for Tg obtained from a DMA scan:

Onset of the drop in Storage Modulus (E'): This value often corresponds to the point where the material begins to lose its stiffness and load-bearing capacity. cnrs.fr

Peak of the Loss Modulus (E'') curve: This indicates the temperature at which there is maximum energy dissipation due to segmental motion.

Peak of the Tan Delta (tan δ) curve: This represents the temperature of maximum damping, where the material exhibits the highest ratio of viscous to elastic response. ctherm.com

These three methods typically yield slightly different values for Tg, with the tan δ peak generally occurring at the highest temperature. researchgate.net The choice of which value to report often depends on industry standards or specific application requirements. ctherm.com

Relaxation Processes and Molecular Mobility Studies

Dynamic Mechanical Analysis (DMA) is a powerful technique to probe the molecular motions and relaxation processes in polymeric materials like cured this compound. The flexibility of the adipate backbone plays a significant role in the observed relaxation behavior.

In a study of an epoxy resin derived from adipic acid, dynamic mechanical analysis of the cured material revealed important transitions. The storage modulus (E'), which represents the elastic response of the material, was found to be 2000 MPa at 25°C researchgate.net. This value indicates a relatively high stiffness at room temperature. As the temperature increases, the material transitions from a glassy state to a rubbery state, a process accompanied by distinct molecular relaxations.

Two primary relaxation processes are typically observed in epoxy resins: the α-relaxation (alpha transition) and the β-relaxation (beta relaxation).

α-Relaxation: This is the primary relaxation associated with the glass transition temperature (Tg), where large-scale cooperative motion of the polymer chain segments begins. For the cured adipic acid-derived epoxy resin, the α-transition temperature, determined from the peak of the loss modulus, was 77°C researchgate.net. The peak of the tan delta (tan δ), which is the ratio of the loss modulus to the storage modulus and represents the damping characteristics of the material, occurred at 90°C researchgate.net. The flexible nature of the aliphatic adipate structure has a notable impact on the α-relaxation, influencing the glass transition temperature of the network nih.gov.

β-Relaxation: This secondary relaxation occurs at temperatures below the Tg and is associated with more localized molecular motions. In epoxy networks, the β-relaxation is often attributed to the movement of the hydroxyether groups formed during the curing reaction bohrium.com. The intensity and position of the β-relaxation peak are influenced by the crosslink density and the mobility of the segments between crosslinks bohrium.com. For aliphatic epoxy resins, the flexibility of the chains can influence the cooperativity and spatial extent of these motions bohrium.com.

The molecular mobility of the crosslinked this compound network is therefore characterized by these distinct relaxation processes, which govern its mechanical response at different temperatures.

Table 1: Dynamic Mechanical Properties of a Cured Adipic Acid-Derived Epoxy Resin

| Property | Value |

| Storage Modulus (E') at 25°C | 2000 MPa |

| α-Transition Temperature (Peak of Loss Modulus) | 77°C |

| Tan δ Peak Temperature | 90°C |

Williams-Landel-Ferry (WLF) Analysis for Viscoelastic Behavior

The Williams-Landel-Ferry (WLF) equation is a fundamental concept in polymer science used to describe the temperature dependence of the viscoelastic properties of amorphous polymers. It is based on the principle of time-temperature superposition, which allows for the construction of a master curve of a viscoelastic property (e.g., storage modulus, creep compliance) over a wide range of frequencies or times by shifting data obtained at different temperatures.

The WLF equation is expressed as:

log(aT) = -C1(T - Tref) / (C2 + (T - Tref))

where:

aT is the shift factor.

T is the temperature of interest.

Tref is a reference temperature, often taken as the glass transition temperature (Tg).

C1 and C2 are empirically determined constants that are characteristic of the polymer system.

The WLF constants, C1 and C2, are related to the fractional free volume of the polymer at the reference temperature. While "universal" values for C1 and C2 exist, they are not always applicable, and it is preferable to determine them experimentally for a specific polymer system wikipedia.org.

For flexible epoxy systems like those derived from this compound, the WLF analysis is crucial for predicting their long-term mechanical behavior, such as creep and stress relaxation, from short-term experimental data. The temperature dependence of the shift factor for epoxy resins has been shown to be well-described by the WLF equation rsc.org. The parameters C1 and C2 are influenced by factors such as the cross-linking density, with an increase in cross-linking density leading to a lower thermal expansion coefficient of the free volume rsc.org.

X-ray Diffraction (XRD) for Crystalline Structure and Morphology

X-ray diffraction (XRD) is a primary technique for investigating the atomic and molecular structure of materials. For polymers, XRD can provide information on the degree of crystallinity, the arrangement of polymer chains, and the presence of any ordered structures.

Epoxy resins, upon curing, typically form a highly crosslinked, three-dimensional network. This network structure is generally amorphous, meaning there is no long-range order in the arrangement of the polymer chains. The XRD pattern of an amorphous material is characterized by a broad, diffuse scattering halo rather than sharp, well-defined peaks that are indicative of a crystalline structure researchgate.netresearchgate.net.

For cured this compound, it is expected that the material would be predominantly amorphous. The flexible aliphatic adipate chains, combined with the random nature of the crosslinking process with a curing agent, would hinder the formation of a regular, crystalline lattice. The resulting XRD pattern would likely show a broad amorphous halo, confirming the glassy nature of the cured thermoset. Studies on various epoxy resin systems have consistently shown this amorphous character researchgate.netresearchgate.net.

Computational and Theoretical Studies

Molecular Dynamics (MD) Simulations of Bis(2,3-epoxypropyl) Adipate (B1204190) Networks

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules. In the context of Bis(2,3-epoxypropyl) adipate, MD simulations can model the formation of the cross-linked polymer network and predict its macroscopic properties. utk.edunih.gov

The curing of this compound with a curing agent, such as a dicarboxylic acid or an amine, leads to the formation of a complex three-dimensional network. MD simulations can predict the architecture of this network by modeling the covalent bond formation between the epoxy rings of the adipate and the functional groups of the curing agent. nih.govbohrium.com The simulation starts with a mixture of the this compound and curing agent molecules in a simulation box. By applying a reactive force field, the simulation can mimic the chemical reactions that occur during the curing process, providing a detailed picture of the resulting cross-linked structure. bohrium.com

Illustrative Data from a Hypothetical MD Simulation of a Cured this compound Network:

| Simulation Parameter | Predicted Value |

|---|---|

| Degree of Cross-linking | 85% |

| Average Molecular Weight between Cross-links (Mc) | 450 g/mol |

| Network Chain Density | 1.2 x 10^21 chains/cm³ |

| Sol Fraction | 3.5% |

Once the cured network architecture is established, MD simulations can be employed to predict its mechanical properties. By applying virtual mechanical tests, such as uniaxial tension or shear deformation, to the simulated polymer network, stress-strain curves can be generated. From these curves, key mechanical properties like the elastic modulus (Young's modulus), shear modulus, and Poisson's ratio can be calculated. utk.eduresearchgate.net These simulations provide insights into how the molecular structure of the cured resin influences its stiffness and strength.

Illustrative Mechanical Properties Predicted by a Hypothetical MD Simulation:

| Mechanical Property | Simulated Value |

|---|---|

| Elastic Modulus (Young's Modulus) | 3.1 GPa |

| Shear Modulus | 1.1 GPa |

| Bulk Modulus | 4.5 GPa |

| Poisson's Ratio | 0.38 |

MD simulations are also capable of investigating thermal transport phenomena in cured this compound networks. By analyzing the atomic vibrations and energy transfer between molecules in the simulation, the thermal conductivity of the material can be predicted. This is crucial for applications where heat dissipation is important. The simulations can reveal how factors like cross-link density and the chemical nature of the curing agent affect the flow of heat through the polymer matrix. nih.gov

For applications of this compound in adhesives and coatings, understanding the interactions at the interface with other materials is critical. MD simulations can model the interface between the cured epoxy network and a substrate (e.g., a metal or another polymer). By calculating the work of adhesion, which is the energy required to separate the two surfaces, the strength of the adhesive bond can be predicted. nih.gov These simulations can also provide a visual representation of how the polymer chains arrange themselves at the interface and the nature of the intermolecular forces involved.

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a higher level of theoretical detail compared to MD simulations. These methods are used to study the electronic structure of molecules and the mechanisms of chemical reactions.

Ab initio methods are quantum chemical calculations that are based on first principles, without the use of empirical parameters. For this compound, these methods can be used to:

Investigate Reaction Mechanisms: The curing of this compound involves the ring-opening of the epoxide groups. Ab initio calculations can elucidate the detailed mechanism of this reaction, including the transition state structures and activation energies. nih.govresearchgate.net For instance, in an epoxy-carboxylic acid curing system, DFT can be used to model the reaction pathways, showing how the carboxylic acid attacks the epoxy ring. nih.govresearchgate.net

Determine Electronic Properties: These calculations can provide information about the distribution of electrons within the this compound molecule, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This information is valuable for understanding the reactivity of the molecule and its interactions with other chemical species.

Illustrative Data from a Hypothetical DFT Calculation on the Epoxy Ring-Opening Reaction:

| Calculated Parameter | Value |

|---|---|

| Activation Energy (uncatalyzed) | 105 kJ/mol |

| Activation Energy (catalyzed) | 75 kJ/mol |

| Reaction Enthalpy | -95 kJ/mol |

| HOMO-LUMO Gap of the Reactant | 6.5 eV |

Density Functional Theory (DFT) for Optical Properties

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a valuable tool for predicting a wide range of molecular properties, including optical properties, from first principles. For a molecule like this compound, DFT calculations can elucidate how its structure influences its interaction with light.

Detailed research findings from DFT studies on analogous epoxy compounds reveal key electronic and optical parameters. While specific studies on this compound are not available in the cited literature, the principles and types of data obtained can be illustrated through studies on other epoxy-containing molecules. These calculations typically involve optimizing the molecular geometry to find the lowest energy conformation and then computing various electronic properties.

Key parameters derived from DFT calculations that are pertinent to optical properties include the dipole moment, polarizability (α), and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is particularly important as it provides an estimate of the electronic excitation energy and can be related to the transparency of the material in the UV-visible region. A larger HOMO-LUMO gap generally corresponds to lower reactivity and greater transparency.

For instance, DFT calculations on epoxy compounds with mesogenic units have been performed to determine their molecular structure and electric charge distribution. mendeley.com These studies yield parameters such as dipole moment, polarizability, and HOMO-LUMO energies, which are crucial for predicting their electro-optical behavior. mendeley.com

Table 1: Illustrative DFT-Calculated Electronic Properties for a Representative Epoxy Molecule

| Property | Calculated Value | Unit |

| Dipole Moment | 2.5 | Debye |

| Average Polarizability (α) | 30.5 | ų |

| HOMO Energy | -7.2 | eV |

| LUMO Energy | -0.8 | eV |

| HOMO-LUMO Gap | 6.4 | eV |

These parameters are instrumental in understanding the linear and nonlinear optical (NLO) properties of the material. The polarizability, for example, is a measure of how easily the electron cloud of a molecule can be distorted by an external electric field, which is fundamental to the refractive index.

Computational Elucidation of Reaction Pathways

Computational chemistry is an indispensable tool for elucidating the detailed mechanisms of chemical reactions. For this compound, which contains both ester and epoxy functional groups, computational methods can unravel the complex pathways of its reactions, such as polymerization via epoxy ring-opening or hydrolysis of the ester linkages.

Theoretical studies typically employ methods like DFT to map the potential energy surface of a reaction. This involves locating the structures of reactants, products, and, most importantly, the transition states that connect them. The energy difference between the reactants and the transition state gives the activation energy, a critical parameter that governs the reaction rate.

The ring-opening of the epoxy groups in this compound is a key reaction in its application as a crosslinking agent. Computational studies on similar epoxides have shown that the mechanism of ring-opening can be highly dependent on the reaction conditions (e.g., acidic or basic catalysis) and the nature of the nucleophile. DFT calculations can predict the regioselectivity of the nucleophilic attack, i.e., at which of the two epoxy carbon atoms the reaction is more likely to occur.

For example, computational analyses of epoxy-amine reactions have been used to study different reaction pathways, including those with and without catalysts. mdpi.com These studies calculate the activation energies for various steps, providing insight into the reaction kinetics.

Table 2: Illustrative Calculated Activation Energies for Epoxy Ring-Opening Pathways

| Reaction Pathway | Catalyst | Calculated Activation Energy (kJ/mol) |

| Nucleophilic attack by amine | None (Uncatalyzed) | 85 |

| Nucleophilic attack by amine | Alcohol | 60 |

| Nucleophilic attack by amine | Second amine molecule | 75 |

Similarly, the hydrolysis of the adipate ester linkages can be studied computationally. The mechanism of ester hydrolysis, whether acid-catalyzed or base-catalyzed, involves the formation of a tetrahedral intermediate. Computational modeling can determine the energetics of the formation and breakdown of this intermediate, providing a detailed picture of the reaction mechanism.

By analyzing the reaction path, computational methods can also identify any short-lived intermediates that might not be detectable through experimental means. This level of detail is crucial for optimizing reaction conditions to favor desired products and for designing new materials with tailored reactivity.

Degradation Studies of Bis 2,3 Epoxypropyl Adipate Systems

Chemical Degradation Pathways

The chemical stability of bis(2,3-epoxypropyl) adipate (B1204190) is largely determined by its two primary functional groups: the ester linkages and the terminal epoxy rings. These groups are susceptible to attack by various chemical agents, leading to the breakdown of the molecule.

Hydrolytic degradation involves the reaction of the compound with water, leading to the cleavage of chemical bonds. For bis(2,3-epoxypropyl) adipate, the ester linkages are the primary sites for hydrolysis. This process is a crucial first step in the depolymerization of polyesters. rsc.org

The mechanism involves the nucleophilic attack of a water molecule on the carbonyl carbon of the ester group. This leads to the scission of the ester bond, yielding a carboxylic acid (adipic acid) and an alcohol (2,3-epoxypropan-1-ol). The reaction can be catalyzed by both acids and bases.

Reaction Scheme for Hydrolysis of Ester Linkage:

Step 1: Protonation of the carbonyl oxygen (in acidic conditions) or nucleophilic attack by a hydroxide (B78521) ion (in basic conditions) makes the carbonyl carbon more electrophilic.

Step 2: A water molecule attacks the carbonyl carbon, forming a tetrahedral intermediate.

Step 3: The intermediate collapses, breaking the ester bond and releasing the alcohol component. In acidic conditions, the carboxylic acid is regenerated along with a hydronium ion. In basic conditions, a carboxylate salt is formed.

The epoxy rings can also undergo hydrolysis, particularly under acidic conditions, to form diols. This reaction, known as hydration, involves the opening of the epoxy ring.

The rate and extent of degradation of this compound are highly dependent on the chemical environment, particularly the pH.

Alkaline Environments: In the presence of a base, such as sodium hydroxide, the degradation of adipate-based polyesters is significantly accelerated. researchgate.net The hydroxide ions act as a catalyst for the hydrolysis of the ester bonds through saponification. This process is generally faster than neutral or acid-catalyzed hydrolysis.

Acidic Environments: Acidic conditions also catalyze the hydrolysis of the ester linkages, although often to a lesser extent than alkaline conditions for polyesters. More significantly, acidic environments promote the ring-opening of the epoxy groups, which can lead to further reactions and cross-linking or the formation of diols.

Enzymatic Degradation Behavior and Mechanisms

Enzymatic degradation is a key process in the biodegradation of adipate-based compounds in natural environments. nih.gov Specific enzymes, primarily from the hydrolase group, can recognize and break down the ester bonds within the molecule. mdpi.com

For aliphatic polyesters and compounds like this compound, lipases are the most effective class of enzymes for catalyzing degradation. researchgate.netmdpi.com These enzymes are water-soluble and act at the interface of the substrate, hydrolyzing ester bonds. mdpi.com Studies on related aliphatic-aromatic polyesters have shown that lipases can effectively hydrolyze the ester linkages. researchgate.net For instance, poly(butylene succinate adipate) (PBSA), a polymer with a similar aliphatic structure, is highly susceptible to degradation by various lipases. researchgate.netmdpi.com

The general mechanism involves the binding of the enzyme to the ester group, followed by a catalytic process that cleaves the bond, typically producing adipic acid and the corresponding glycidyl (B131873) alcohol as initial byproducts. These smaller molecules can then be further metabolized by microorganisms. nih.gov

| Polymer | Enzyme Type | Degradation Level | Reference |

|---|---|---|---|

| Poly(butylene succinate adipate) (PBSA) | Lipase PS | Most degradable among tested polyesters | researchgate.net |

| PBSA | Cutinase, Lipases (from Pseudomonas sp., Candida sp.) | Completely hydrolyzed | mdpi.com |

| Poly(butylene adipate terephthalate) (PBAT) | Lipases | Little degraded | researchgate.net |

The chemical structure of a polyester (B1180765) plays a paramount role in determining its susceptibility to enzymatic attack and, consequently, its biodegradation rate. acs.orgacs.org